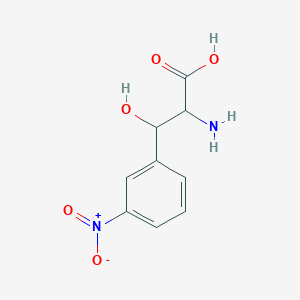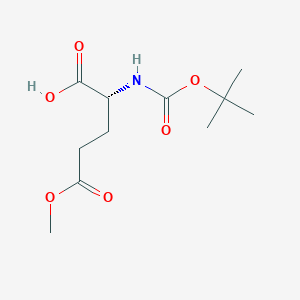
(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentansäure
Übersicht
Beschreibung
(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a carboxylic acid functional group. The presence of these functional groups makes it a versatile molecule in organic synthesis and various scientific applications.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields of scientific research, including:
Chemistry: : Used as a building block in organic synthesis and peptide chemistry.
Biology: : Employed in the study of enzyme mechanisms and protein interactions.
Medicine: : Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It is known that tert-butoxycarbonyl (boc) derivatives of amino acids, such as this compound, are widely used in synthetic organic chemistry . They are typically used as protecting groups for amines during peptide synthesis .
Mode of Action
The compound acts as a protecting group for amines in peptide synthesis. The tert-butoxycarbonyl (Boc) group shields the amine from reacting with other compounds during the synthesis process . Once the peptide chain is assembled, the Boc group can be removed under acidic conditions, revealing the amine group .
Biochemical Pathways
The compound is involved in the synthesis of peptides, which are crucial components of proteins and enzymes. These biochemical pathways are fundamental to life, as proteins perform a vast array of functions within organisms, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another .
Pharmacokinetics
It’s important to note that the compound’s use as a protecting group in peptide synthesis would likely influence its pharmacokinetic properties .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the amine groups during synthesis, the compound ensures that the peptide chain is assembled correctly . Once the peptide chain is complete, the Boc group can be removed, leaving behind the desired peptide .
Action Environment
The action of this compound is influenced by the conditions of the reactions in which it is used. For example, the introduction of the Boc group into organic compounds has been optimized using flow microreactor systems . These systems provide a more efficient, versatile, and sustainable process compared to traditional batch reactions . The yield of the desired product can also be influenced by the conditions of the reactions .
Biochemische Analyse
Biochemical Properties
®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. The compound interacts with various enzymes and proteins involved in the formation of peptide bonds. For instance, it can be used as a substrate for peptidyl transferases, which catalyze the formation of peptide bonds between amino acids. The tert-butoxycarbonyl group protects the amino group during these reactions, preventing unwanted side reactions and ensuring the correct sequence of amino acids is formed .
Cellular Effects
The effects of ®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid on cellular processes are primarily related to its role in peptide synthesis. By facilitating the formation of specific peptide sequences, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can act as signaling molecules, binding to receptors on the cell surface and triggering downstream signaling cascades. Additionally, these peptides can regulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, ®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid exerts its effects through several mechanisms. The compound’s tert-butoxycarbonyl group protects the amino group during peptide synthesis, allowing for the selective formation of peptide bonds. This protection is crucial for the stepwise assembly of peptides, as it prevents unwanted side reactions that could disrupt the sequence of amino acids. Once the desired peptide sequence is formed, the tert-butoxycarbonyl group can be removed under mild conditions, revealing the free amino group and allowing the peptide to function in its intended biological context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, particularly if exposed to moisture or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of peptide synthesis. For example, peptides synthesized using this compound can remain active in cells for extended periods, influencing cellular processes over time .
Dosage Effects in Animal Models
The effects of ®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively facilitate peptide synthesis without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, potentially disrupting cellular processes and causing damage to tissues. Studies have shown that there is a threshold dose above which the compound’s adverse effects become more pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid is involved in several metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which catalyze the formation and degradation of peptide bonds. Additionally, the compound can influence metabolic flux by regulating the availability of amino acids and other substrates for peptide synthesis. This regulation can have downstream effects on metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, ®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence the compound’s localization and accumulation, affecting its activity and function in different cellular contexts .
Subcellular Localization
The subcellular localization of ®-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum, where it can participate in peptide synthesis and other biochemical processes. This localization can enhance the compound’s effectiveness by ensuring it is present in the appropriate cellular context .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and conditions to maintain the purity and yield of the product. The process would involve careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: : The carboxylic acid group can be reduced to form alcohols.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Common reagents include lithium aluminium hydride (LiAlH4) and borane (BH3).
Substitution: : Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Oxidation: : Esters, amides, and carboxylic acids.
Reduction: : Alcohols and aldehydes.
Substitution: : Halogenated compounds and other substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid stands out due to its unique combination of functional groups. Similar compounds may include:
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid: : Lacks the additional carbon chain present in the target compound.
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: : Similar structure but with an unsaturated carbon chain.
Eigenschaften
CAS-Nummer |
76379-01-6 |
|---|---|
Molekularformel |
C11H18NO6- |
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
(2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/p-1/t7-/m1/s1 |
InChI-Schlüssel |
OHYMUFVCRVPMEY-SSDOTTSWSA-M |
SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)[O-] |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)[O-] |
Piktogramme |
Irritant |
Sequenz |
X |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



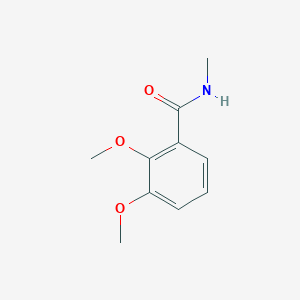
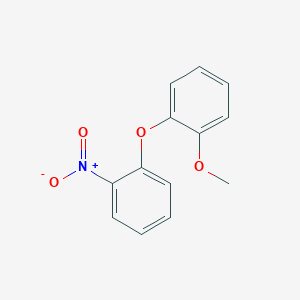
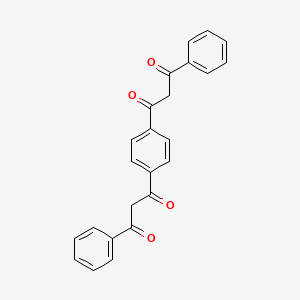
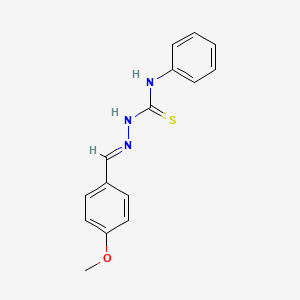

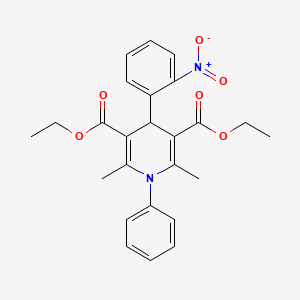
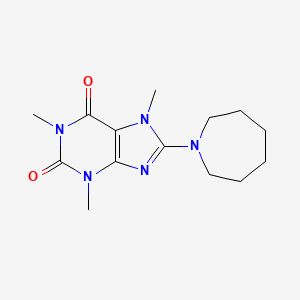
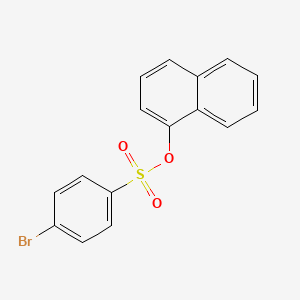
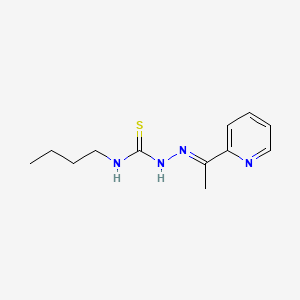

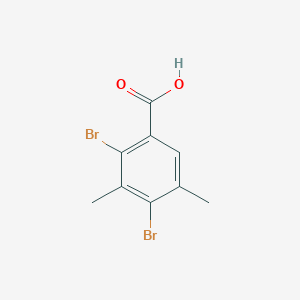
![2-[5-(1H-benzimidazol-2-yl)pentyl]-1H-benzimidazole](/img/structure/B1660355.png)
